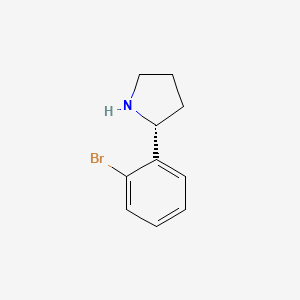

(r)-2-(2-bromophenyl)pyrrolidine

Beschreibung

Significance of Pyrrolidine (B122466) Scaffolds in Stereoselective Transformations

The pyrrolidine ring is one of the most ubiquitous heterocyclic motifs in FDA-approved drugs and biologically active compounds. nih.govmdpi.com Its significance in stereoselective synthesis stems from several key structural features. The non-planar, puckered conformation of the saturated sp³-hybridized ring allows for a well-defined three-dimensional arrangement of substituents. nih.govresearchgate.net This distinct spatial orientation is crucial for inducing stereoselectivity in chemical reactions.

The presence of up to four stereogenic carbon atoms allows for a rich stereochemical diversity, which is critical for molecular recognition and biological activity. nih.gov Proline, a naturally occurring pyrrolidine derivative, is a foundational example, frequently employed as a chiral building block and an organocatalyst in numerous stereoselective reactions. nih.gov Pyrrolidine-based scaffolds are central to the field of aminocatalysis, a cornerstone of organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry. nih.gov Their ability to form chiral enamines or iminium ions with carbonyl compounds allows them to effectively control the stereochemical outcome of a wide array of transformations, including aldol (B89426) and Michael reactions. mdpi.com

Overview of Chiral 2-Substituted Pyrrolidines as Synthetic Targets and Tools

Chiral 2-substituted pyrrolidines are valuable synthetic targets due to their prevalence in a wide range of natural products, particularly alkaloids, and their role as key pharmacophores in medicinal chemistry. mdpi.comresearchgate.net Compounds containing this motif often exhibit significant biological activities, including antimicrobial, anticancer, and neuropharmacological properties. researchgate.net

Beyond being synthetic targets, these molecules are indispensable tools in asymmetric synthesis. mdpi.com When a substituent at the 2-position is appropriately functionalized, the resulting pyrrolidine derivative can act as a powerful chiral ligand for transition metal catalysis or as a bifunctional organocatalyst. nih.govmdpi.com For instance, C2-symmetrical 2,5-disubstituted pyrrolidines have been extensively used as chiral auxiliaries and ligands in metal-catalyzed processes. nih.gov Similarly, diarylprolinol silyl (B83357) ethers, a class of 2-substituted pyrrolidines, are highly effective organocatalysts for enantioselective reactions. mdpi.com The development of synthetic methods to access these compounds, such as intramolecular reductive amination and biocatalytic transaminase-triggered cyclizations, has expanded their availability and application in creating complex, enantiomerically pure molecules. thieme-connect.comacs.orgresearchgate.net

(r)-2-(2-bromophenyl)pyrrolidine: Properties and Synthesis

(r)-2-(2-bromophenyl)pyrrolidine is a specific chiral 2-arylpyrrolidine that serves as a valuable intermediate in organic synthesis. The presence of a bromine atom on the phenyl ring provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the pyrrolidine core offers a defined stereochemical framework.

Table 1: Physicochemical Properties of (r)-2-(2-bromophenyl)pyrrolidine

| Property | Value |

|---|---|

| CAS Number | 1217757-46-4 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₂BrN sigmaaldrich.com |

| Molecular Weight | 226.12 g/mol sigmaaldrich.com |

| IUPAC Name | (2R)-2-(2-bromophenyl)pyrrolidine sigmaaldrich.com |

One documented synthetic route to access this class of compounds involves a multi-step sequence starting from a chiral imine derived from (R)-phenylglycinol. researchgate.net The key steps include a diastereoselective allylation of the imine to form a homoallylic amine, followed by a cyclization reaction promoted by a hydrozirconation/iodination sequence to construct the pyrrolidine ring. researchgate.net

Research Findings and Applications

(r)-2-(2-bromophenyl)pyrrolidine and its derivatives are primarily used as building blocks and precursors in the synthesis of more complex, high-value molecules, particularly in the realms of catalysis and medicinal chemistry.

Precursor in Asymmetric Catalysis

Research has demonstrated the utility of the (r)-2-(2-bromophenyl)pyrrolidine scaffold in developing novel organocatalysts. In one study, new pyrrolidine-based catalysts were synthesized for the asymmetric Michael addition of aldehydes to nitroolefins. researchgate.net The reaction between pentanal and (E)-1-(2-bromophenyl)-2-nitroethene was catalyzed by a pyrrolidine-derived organocatalyst, yielding the corresponding Michael adduct with high diastereoselectivity and good enantioselectivity. beilstein-journals.org

Table 2: Asymmetric Michael Addition using a Pyrrolidine-Based Catalyst

| Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-2-[(S)-1-(2-bromophenyl)-2-nitroethyl]pentanal | Nearly quantitative | 92:8 | 82% |

Source: beilstein-journals.org

Furthermore, the structural framework of (r)-2-(2-bromophenyl)pyrrolidine is suitable for creating chiral ligands for metal-catalyzed reactions. A flexible synthetic strategy allows for the incorporation of various functionalities, leading to N,S- and N,P-ligands. researchgate.net These ligands have been successfully applied in asymmetric allylic substitution reactions, achieving moderate to good enantioselectivities. researchgate.net

Intermediate in the Synthesis of Bioactive Compounds

The compound has been utilized as a key intermediate in the enantioselective synthesis of potent bioactive molecules. A notable example is its role in the synthesis of (+)-(3S, 8S)-3-(2-bromophenyl)octahydro-indolizine, a non-opiate antinociceptive agent with significant pain-relief properties. nih.gov The synthesis featured a catalytic asymmetric umpolung reaction between an imine and an enone, catalyzed by a chiral phase-transfer catalyst, to create the crucial γ-amino ketone intermediate bearing the 2-(2-bromophenyl)pyrrolidine (B135576) moiety. nih.gov This intermediate was then converted through a one-pot reduction and cyclization sequence to the final bioactive target. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLGMIVYENBFFY-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Chiral 2 Arylpyrrolidines

Elucidation of Stereoselectivity Origins

The origin of stereoselectivity in reactions involving chiral 2-arylpyrrolidines is a complex interplay of steric and electronic factors. researchgate.net Theoretical studies, often employing density functional theory (DFT), have been instrumental in rationalizing the diastereoselectivity observed in reactions such as radical additions to amides derived from chiral 2,5-disubstituted pyrrolidines. researchgate.net These studies indicate that steric effects are often the primary determinants of selectivity. researchgate.net

In the context of organocatalysis, the stereochemical outcome can be influenced by the formation of specific intermediates. For instance, in some cascade reactions, the configurational stability of iminium ion intermediates plays a key role; if the intermediate is not configurationally stable, it can lead to lower enantioselectivity. umich.edu The size and electronic properties of the aryl group on the 2-arylpyrrolidine catalyst can also have a significant impact on both reactivity and selectivity. umich.edu

Furthermore, the concept of ion-pairing catalysis highlights the importance of non-covalent interactions in controlling stereoselectivity. core.ac.uk Chiral catalysts can form ion pairs with charged intermediates, and the precise arrangement of these pairs, governed by electrostatic and other non-covalent forces, dictates the facial selectivity of the reaction. core.ac.ukrsc.org The use of chiral counter-ions in dual catalytic systems is another strategy where the origin of stereoselectivity can be traced back to the interactions within a chiral catalytic dyad. rsc.org

Reaction Pathway Analysis and Intermediate Characterization

Understanding the complete reaction pathway and characterizing key intermediates are fundamental to mechanistic elucidation. This involves identifying transient species and determining the sequence of bond-forming and bond-breaking events.

Radical Intermediate Studies

Radical reactions offer a powerful alternative to traditional polar reactions due to their mild nature and broad functional group tolerance. uiowa.edu In the context of chiral pyrrolidine (B122466) synthesis, radical addition to imine derivatives is a notable strategy. uiowa.edu Mechanistic studies have explored the generation and cyclization of radical intermediates. For example, the photolysis of alkyl iodides in the presence of Mn2(CO)10 can lead to the formation of alkyl radicals that add to N-acylhydrazones, followed by cyclization to furnish pyrrolidines. uiowa.edu

Radical clock experiments are a valuable tool for probing the involvement of radical intermediates. These experiments have been used to support purely radical mechanisms in copper-catalyzed syntheses of 2-arylpyrrolidines, likely proceeding through a copper(III) intermediate. nih.gov Theoretical studies using density functional methods have also been employed to understand the factors influencing the diastereoselectivity of radical additions to amides derived from chiral 2,5-disubstituted pyrrolidines, highlighting the importance of steric effects. researchgate.net

Organometallic Intermediates in Catalytic Cycles

Many reactions involving 2-arylpyrrolidines are catalyzed by transition metals, and the characterization of organometallic intermediates is key to understanding the catalytic cycle. Palladium-catalyzed reactions, for instance, are widely used for the functionalization of 2-arylpyrrolidines. researchgate.net Mechanistic studies suggest that these reactions can proceed through a Pd(II)/Pd(IV) mechanism, where C-H activation is a crucial step. researchgate.net

In some cases, bimetallic catalytic systems are employed. For example, a Cu/Mn system has been used for the carbonylative Suzuki-Miyaura coupling to install aromatic substituents alpha to the nitrogen in pyrrolidines. rsc.org The proposed mechanism involves two interdependent catalytic cycles where a copper-carbene co-catalyst generates an organocopper nucleophile, and a manganese-carbonyl co-catalyst activates the alkyl halide electrophile. rsc.org

The structure of the catalytic complex itself can be crucial for stereoselectivity. Spectroscopic techniques like EPR, HYSCORE, and ENDOR, supported by DFT computations, have been used to determine the geometry of Cu(II) complexes in stereoselective Diels-Alder reactions, revealing that the active catalyst can be a pentacoordinated Cu(II) complex. researchgate.net

Kinetic Studies and Rate-Determining Steps

For reactions involving chiral 2-arylpyrrolidines, identifying the rate-determining step helps to pinpoint the stage at which stereoselectivity is established. For instance, in a palladium-catalyzed C(sp3)–H arylation, mechanistic studies, including kinetic analysis, suggested that C–H activation is not always the turnover-limiting step. researchgate.net

In some organocatalytic reactions, kinetic studies have revealed complex rate dependencies. For example, the asymmetric intramolecular hydroamination catalyzed by an NHC-iridium complex showed a first-order dependence on the catalyst concentration but an inverse order dependence on the substrate concentration. rsc.org Such findings are crucial for optimizing reaction conditions and for building a comprehensive mechanistic picture.

Influence of Catalyst and Solvent on Stereochemical Outcome

The choice of catalyst and solvent can have a profound impact on the stereochemical outcome of a reaction. The catalyst's structure, particularly the nature of the chiral ligand, directly influences the geometry of the transition state and thus the enantioselectivity. ucl.ac.uk

In ion-pairing catalysis, the solvent polarity is a critical factor. Nonpolar solvents often lead to higher enantioselectivity because they promote tighter ion pairing between the catalyst and the charged intermediate, leading to a more organized and selective transition state. core.ac.uk

The catalyst can also influence the reaction pathway itself. In a study on the annulation of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, different catalysts led to either a [3 + 3] or a [4 + 2] annulation product, demonstrating substrate-controlled regiodivergence. nih.gov

Furthermore, detailed mechanistic studies, including kinetic analysis and computational modeling, are often necessary to unravel the complex interplay between the catalyst, solvent, and substrate in determining the final stereochemical outcome. rsc.orgucl.ac.uk

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the energies of reactants, transition states, and products, DFT allows for the detailed exploration of reaction pathways. For reactions involving pyrrolidine (B122466) derivatives, DFT has been employed to elucidate mechanisms such as base-catalyzed hydrolysis of esters coordinated to palladium(II) complexes containing a substituted pyrrolidine ligand. researchgate.net

These calculations can determine activation parameters and provide insights into the rate-determining steps of a reaction. whiterose.ac.uk For instance, in the study of palladium-catalyzed reactions, DFT can model the coordination of substrates to the metal center and the subsequent transformation, helping to understand how the ligand architecture, including the 2-arylpyrrolidine moiety, influences catalytic activity. researchgate.net The B3LYP functional is a commonly used method in these studies, often providing results that are in good agreement with experimental data. researchgate.netmaterialsciencejournal.org

Conformational Analysis of Chiral Pyrrolidine Derivatives

The biological activity and stereochemical influence of chiral pyrrolidines are intrinsically linked to their conformational preferences. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The nature and position of substituents heavily influence the conformational equilibrium. acs.org

For 2-arylpyrrolidines, key conformational features include:

Puckering of the pyrrolidine ring.

Rotation around the single bond connecting the aryl ring to the pyrrolidine ring.

The orientation of the aryl substituent (e.g., the bromine atom in the ortho position).

Computational studies, often performed alongside NMR spectroscopy, have shown that the substituents on the pyrrolidine ring dictate its conformational behavior. acs.orgnih.gov For example, in the conformational analysis of MTPA amides of 2-arylpyrrolidines, DFT calculations predicted that the anti rotamer around the amide bond is significantly lower in energy than the syn rotamer, which minimizes steric interactions. acs.org This conformational preference is crucial for methods that determine absolute configuration based on NMR chemical shift differences. acs.orgacs.org

| Conformational Feature | Description | Computational Method | Key Finding |

|---|---|---|---|

| Ring Puckering | Analysis of the deviation of atoms from the mean plane of the pyrrolidine ring. | DFT, Molecular Mechanics | The 2-aryl substituent influences the degree and type of puckering (envelope vs. twist). |

| Aryl-Pyrrolidine Torsion | Rotation around the C-C bond connecting the phenyl and pyrrolidine rings. | DFT | The lowest energy conformation typically positions the aryl group to minimize steric clash with pyrrolidine ring protons. |

| Amide Rotamers (in derivatives) | Analysis of syn and anti conformations around a C-N amide bond in derivatized pyrrolidines (e.g., Mosher's amides). | DFT (e.g., B3LYP) | The anti rotamer is generally favored energetically over the syn rotamer. acs.org |

Molecular Orbital Models and Electronic Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this model. The energy and localization of these orbitals can be accurately calculated using DFT. nih.govmdpi.com

For a molecule like (r)-2-(2-bromophenyl)pyrrolidine, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atom and the π-system of the bromophenyl group. The LUMO is generally associated with the antibonding orbitals of the aromatic ring. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govbohrium.com

Prediction and Rationalization of Diastereoselectivity and Enantioselectivity

Chiral pyrrolidine derivatives, including those with a 2-aryl substituent, are widely used as organocatalysts or as ligands in asymmetric metal catalysis. nih.govnih.gov Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcomes of these reactions.

By modeling the transition states of the competing pathways that lead to different stereoisomers (diastereomers or enantiomers), DFT calculations can predict which product will be favored. The pathway with the lower activation energy barrier corresponds to the major product. This approach has been successfully applied to rationalize the enantioselectivity in gold(I)-catalyzed cycloadditions where the chiral ligand features a pyrrolidine scaffold. nih.govacs.org

These studies reveal that non-covalent interactions (NCIs), such as hydrogen bonding and π-π stacking, between the catalyst and the substrate in the transition state are often the key to high stereoselectivity. acs.orgacs.org The 2-(2-bromophenyl) group can participate in such interactions, influencing how the substrate approaches the catalytic center and thereby directing the stereochemical outcome.

| Reaction Type | Catalyst/Ligand Type | Computational Method | Basis of Selectivity Rationalization |

|---|---|---|---|

| [4+2] Cycloaddition | Chiral Gold(I) Complexes with Pyrrolidinyl Phosphine (B1218219) Ligands | DFT | Analysis of transition state energies and non-covalent interactions reveals that attractive forces between the substrate and catalyst favor a specific enantioselective folding. acs.org |

| Michael Addition | Hybrid Catalysts (e.g., protein-scaffolded metal complexes) | DFT | Calculated transition state energy barriers for pro-(R) and pro-(S) pathways explain the observed enantiomeric excess. mdpi.com |

| Grignard Addition to Imines | N-tert-Butanesulfinyl Imines | DFT | Prediction of the major diastereomer by modeling a six-membered ring cyclic transition state. beilstein-journals.org |

Absolute Structure Determination through Computational Methods

While X-ray crystallography is the definitive method for determining molecular structure, it is not always feasible to obtain suitable crystals. In such cases, and as a confirmatory tool, computational methods combined with chiroptical spectroscopy are invaluable for assigning the absolute configuration of chiral molecules. frontiersin.org The primary techniques are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). nih.govhebmu.edu.cn

The process involves:

Performing a conformational search and geometry optimization for both the (R) and (S) enantiomers of the molecule using DFT. frontiersin.orgdtu.dk

Calculating the theoretical VCD and/or ECD spectra for the lowest energy conformers of each enantiomer. nih.govacs.org

Comparing the computationally predicted spectrum with the experimentally measured spectrum.

A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govacs.org This combined experimental and computational approach has been successfully used to determine the absolute configuration of numerous chiral compounds, including natural products and pyrrolidine derivatives. acs.orgnih.gov

Applications of Chiral R 2 2 Bromophenyl Pyrrolidine and Its Derivatives in Asymmetric Synthesis

As Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

The pyrrolidine (B122466) scaffold, particularly when substituted with a 2-bromophenyl group at the 2-position, provides a robust framework for the design of chiral ligands. researchgate.net These ligands coordinate with transition metals to create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netd-nb.info The bromine atom on the phenyl ring offers a site for further functionalization, allowing for the synthesis of a diverse range of ligands with tailored electronic and steric properties. researchgate.net

In Asymmetric Allylations

Derivatives of (R)-2-(2-bromophenyl)pyrrolidine have been successfully employed as chiral ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. researchgate.netacs.org These ligands, often featuring phosphine (B1218219) or other donor groups introduced via the bromo-functionalization, can induce high levels of enantioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, N,S- and N,P-ligands derived from this scaffold have been tested in the asymmetric allylic substitution of racemic 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving moderate to good enantioselectivities. researchgate.net The flexibility in ligand design allows for fine-tuning of the catalyst to optimize both reactivity and stereocontrol. researchgate.net

Table 1: Asymmetric Allylic Alkylation using (R)-2-(2-Bromophenyl)pyrrolidine-Derived Ligands

| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| L1 (N,P-ligand) | 5 | 24 | 95 | 75 |

| L4 (N,S-ligand) | 5 | 72 | 80 | 60 |

| L7 (N,P-ligand) | 5 | 24 | 92 | 84 |

Data sourced from a study on pyrrolidine-based ligands in asymmetric allylic substitution. researchgate.net

In Asymmetric Dihydroxylation of Olefins

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. acsgcipr.orgorganic-chemistry.orgwikipedia.org While cinchona alkaloids are the traditional chiral ligands for this osmium-catalyzed reaction, derivatives of 2,2'-bipyrrolidine (B3281945) have also been explored. nih.gov Specifically, N,N'-dialkyl-2,2'-bipyrrolidines have been shown to act as chiral ligands in the asymmetric dihydroxylation of alkenes with osmium tetroxide, leading to highly enantioselective formation of diols from various substituted olefins. nih.gov This demonstrates the potential of pyrrolidine-based structures to serve as effective chiral auxiliaries in this important transformation. nih.govacs.org

In Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental process for the synthesis of chiral compounds. nih.govwikipedia.orgrsc.org Pyrrolidine-based ligands have been utilized in ruthenium-catalyzed asymmetric hydrogenation of challenging substrates like 2-pyridyl-substituted alkenes. nih.gov While the specific use of (R)-2-(2-bromophenyl)pyrrolidine in this context is not extensively detailed in the provided results, the broader class of chiral pyrrolidine ligands has proven effective. For instance, Ru-DTBM-segphos has been used as a catalyst for the highly efficient and enantioselective hydrogenation of pyridine-pyrroline trisubstituted alkenes. nih.gov This suggests the potential for appropriately functionalized (R)-2-(2-bromophenyl)pyrrolidine derivatives to act as effective ligands in such reactions.

In Enantioselective Aryl Transfer to Aldehydes

The enantioselective addition of aryl groups to aldehydes is a crucial method for synthesizing chiral diarylmethanols, which are important intermediates in pharmaceuticals. nih.govnih.gov Chiral 2,2'-bispyrrolidine-based salan ligands have been developed and applied in the asymmetric aryl transfer to aldehydes, using arylboronic acids as the aryl source. nih.govnih.gov These reactions, catalyzed by zinc, have produced the corresponding diarylmethanols in high yields with moderate to good enantioselectivities, reaching up to 83% ee. nih.govnih.gov The C2-symmetric nature of the 2,2'-bispyrrolidine core is a key feature contributing to the stereochemical control. nih.govnih.gov

Table 2: Enantioselective Phenyl Transfer to 4-nitrobenzaldehyde (B150856) using 2,2'-Bispyrrolidine-Based Salan Ligands

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| L1 | 65 | 15 |

| L2 | 72 | 23 |

| L6 | 95 | 83 |

Data from a study on catalytic enantioselective aryl transfer to aldehydes. nih.govnih.gov

In Regio- and Enantioselective Hydroalkylation

Transition metal-catalyzed regio- and enantioselective hydroalkylation of alkenes represents a powerful strategy for the formation of C(sp³)–C(sp³) bonds. organic-chemistry.orgchemrxiv.orgnih.gov Catalyst-tuned hydroalkylation of 3-pyrrolines has been achieved using cobalt and nickel catalysts with chiral bisoxazoline (BOX) ligands, allowing for divergent access to either C2- or C3-alkylated pyrrolidines. organic-chemistry.org Cobalt catalysis favors the formation of C3-alkylated products, while nickel catalysis leads to C2-alkylated isomers. organic-chemistry.org This methodology offers a versatile route to enantioenriched pyrrolidine scaffolds. organic-chemistry.orgnih.gov

As Organocatalysts in Asymmetric Organic Transformations

Beyond their role as ligands, chiral pyrrolidine derivatives are prominent organocatalysts, a field that has grown significantly as a major branch of asymmetric catalysis. au.dknih.gov These small organic molecules can activate substrates through the formation of transient, reactive intermediates like enamines or iminium ions. acs.org

(R)-2-(2-bromophenyl)pyrrolidine and its derivatives have been investigated as organocatalysts in various asymmetric reactions. For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.net Prolinamide derivatives, a class of pyrrolidine-based organocatalysts, have been successfully used in enantioselective inter- and intramolecular aldol (B89426) reactions. nih.gov Specifically, (S)-N-(2-Bromophenyl)pyrrolidine-2-carboxamide has been synthesized and characterized, highlighting the ongoing interest in such structures. acs.org

The development of bifunctional organocatalysts, incorporating both a pyrrolidine unit for enamine activation and another functional group for substrate orientation (e.g., through hydrogen bonding), has further expanded the scope of these catalysts. mdpi.com This dual activation strategy often leads to enhanced stereoselectivity in reactions such as the conjugate addition of aldehydes to nitroolefins. nih.gov

In Asymmetric Michael Additions

Derivatives of (R)-2-(2-bromophenyl)pyrrolidine have emerged as powerful organocatalysts for asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. These catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated compounds with high levels of stereocontrol. For instance, novel pyrrolidine-based organocatalysts synthesized from chiral imines have been shown to be highly effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.net

The catalytic efficiency of these systems is often enhanced by the presence of specific functional groups on the pyrrolidine framework. Bifunctional organocatalysts, incorporating both a pyrrolidine motif and a hydrogen-bonding donor like a thiourea (B124793) or a carboxylic acid group, have demonstrated remarkable activity. unizar.esrsc.org These catalysts can activate the electrophile and orient the nucleophile simultaneously, leading to high yields and stereoselectivities. In the Michael addition of ketones to nitroolefins, these bifunctional catalysts have achieved almost quantitative yields and excellent stereoselectivities, with diastereomeric ratios (dr) up to 98:2 and enantiomeric excesses (ee) up to 99%. unizar.esrsc.org

The steric and electronic properties of the substituents on both the pyrrolidine catalyst and the reactants play a crucial role in the outcome of the reaction. For example, the addition of cyclohexanone (B45756) to (E)-β-nitrostyrene catalyzed by a pyrrolidine-thiourea organocatalyst can yield the corresponding Michael adduct with high enantioselectivity. scispace.com The absolute configuration of the product is dictated by the chirality of the catalyst, which creates a specific chiral environment for the reaction to occur.

Detailed findings from various studies on the asymmetric Michael addition catalyzed by (R)-2-(2-bromophenyl)pyrrolidine derivatives are summarized in the table below.

| Catalyst/Derivative | Reactants | Product | Yield (%) | dr | ee (%) | Reference |

| Pyrrolidine-based organocatalyst | Aldehydes and Nitroolefins | γ-Nitroaldehydes | - | - | up to 85 | researchgate.net |

| Bifunctional pyrrolidine organocatalyst | Aldehydes and Nitroolefins | γ-Nitroaldehydes | up to quant. | up to 98:2 | up to 97 | unizar.esrsc.org |

| Bifunctional pyrrolidine organocatalyst | Ketones and Nitroolefins | γ-Nitroketones | up to quant. | up to 98:2 | up to 99 | unizar.esrsc.org |

| (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((R)-pyrrolidin-2-ylmethyl)urea | Cyclohexanone and (E)-(2-bromophenyl)-nitroethylene | (S)-2-((R)-1-(2-bromophenyl)-2-nitroethyl)cyclohexanone | 88 | - | 94 (major) | scispace.com |

In [3+2] Cycloaddition Reactions

Chiral pyrrolidine derivatives, including those derived from (R)-2-(2-bromophenyl)pyrrolidine, are instrumental in catalyzing asymmetric [3+2] cycloaddition reactions. These reactions provide a powerful and direct route to construct five-membered heterocyclic rings, which are core structures in numerous natural products and pharmaceuticals. sci-hub.se The use of chiral catalysts allows for the control of multiple stereocenters in a single step.

In a notable application, a copper(II)/P,N-Ligand catalyzed 1,3-dipolar cycloaddition between homoserine lactone-derived cyclic imino esters and α,α,β-trisubstituted olefins has been developed for the diastereoselective synthesis of polysubstituted pyrrolidines. sci-hub.se This method leads to the formation of spiro-pyrrolidines bearing a quaternary center at the C-2 position and another at C-4 with high diastereoselectivities (up to >98:2 dr). sci-hub.se

Furthermore, organocatalytic enantioselective [3+2] cycloaddition reactions have been successfully employed to synthesize complex dispiroheterocycles. nih.govmdpi.com For example, the reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, catalyzed by a chiral organocatalyst, affords dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with three stereocenters in high yields and enantioselectivities. nih.govmdpi.com A gram-scale reaction has demonstrated the robustness of this methodology, yielding the product with 90% yield and 91% ee. nih.gov

The development of one-pot double [3+2] cycloaddition reactions of azomethine ylides has enabled the synthesis of complex tetracyclic pyrrolidine compounds, generating six new bonds and seven stereocenters with high stereoselectivity in a single operation. rsc.org These examples highlight the power of (R)-2-(2-bromophenyl)pyrrolidine-derived catalysts in constructing architecturally complex and stereochemically rich molecules.

The following table summarizes key results from [3+2] cycloaddition reactions utilizing chiral pyrrolidine-based systems.

| Catalyst/System | Reactants | Product | Yield (%) | dr | ee (%) | Reference |

| Cu(II)/P,N-Ligand | Cyclic imino esters and trisubstituted olefins | Spiro-pyrrolidines | up to 95 | up to >98:2 | - | sci-hub.se |

| Organocatalyst | 2-Arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines | Dispiro[benzothiophenone-indandione-pyrrolidine]s | 84–98 | 9:1–>20:1 | 3–93 | nih.govmdpi.com |

| Azomethine ylides | - | Tetracyclic pyrrolidines | - | high | - | rsc.org |

| Cu(I)/Fesulphos | Azomethine ylide and dipolarophile | Naphthylpyrroles | up to 99 | - | up to 99 | acs.org |

As Chiral Auxiliaries in Stereoselective Transformations

Beyond catalysis, the (R)-2-(2-bromophenyl)pyrrolidine scaffold serves as a potent chiral auxiliary, a stereochemical-directing group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

The inherent chirality of the (R)-2-(2-bromophenyl)pyrrolidine moiety can effectively bias the facial selectivity of reactions on the attached substrate. For example, chiral N-tert-butanesulfinyl imines derived from aldehydes, including those with a 2-bromophenyl substituent, have been used in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org The stereocenter on the sulfinyl group, in conjunction with the pyrrolidine ring, directs nucleophilic additions to the imine C=N bond with high diastereoselectivity.

This strategy has been applied to the synthesis of various heterocyclic structures. For instance, the diastereoselective addition of Grignard reagents to chiral aldimines followed by intramolecular cyclization provides a route to stereochemically defined pyrrolidines. beilstein-journals.org The removal of the chiral auxiliary then furnishes the enantiomerically enriched product.

The utility of (R)-2-(2-bromophenyl)pyrrolidine and its analogs as chiral auxiliaries is a testament to their ability to create a well-defined chiral environment, enabling the synthesis of optically active compounds that would be challenging to access otherwise.

As Key Chiral Building Blocks for Complex Molecule Synthesis

The rigid, stereochemically defined structure of (R)-2-(2-bromophenyl)pyrrolidine makes it an invaluable chiral building block, or "chiral synthon," for the construction of more complex molecules. Its pre-existing stereocenter can be transferred to the target molecule, and the phenyl and bromo substituents provide handles for further chemical modifications.

A straightforward and flexible method for preparing ligands based on the pyrrolidine scaffold involves a diastereoselective allylation of phenylglycinol-derived imines, followed by a cyclization sequence. researchgate.net This approach allows for the incorporation of various aromatic and heteroaromatic units at the 2-position of the pyrrolidine ring, which can then be further functionalized. researchgate.net

Precursors for Other Pyrrolidine-Based Scaffolds

(R)-2-(2-bromophenyl)pyrrolidine serves as a versatile precursor for the synthesis of a diverse range of other pyrrolidine-based scaffolds. The bromine atom on the phenyl ring is particularly useful for introducing further complexity through cross-coupling reactions. For example, palladium-catalyzed reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at this position, leading to a wide array of substituted pyrrolidine derivatives. umich.edu

Furthermore, the pyrrolidine ring itself can be modified. For instance, stereoselective synthesis of 2-substituted pyrrolidines can be achieved using N-tert-butanesulfinyl imines derived from 4-halobutanals as electrophiles. bohrium.com The addition of organometallic reagents to these imines proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group and cyclization affords the desired 2-substituted pyrrolidines. bohrium.com This methodology highlights how the core pyrrolidine structure can be elaborated upon to create new chiral scaffolds.

Synthesis of Densely Functionalized Chiral Heterocycles

The (R)-2-(2-bromophenyl)pyrrolidine framework is a cornerstone for the synthesis of densely functionalized chiral heterocycles. The combination of the chiral pyrrolidine ring and the reactive bromophenyl group allows for the sequential and controlled introduction of various functional groups.

One powerful strategy is the use of 1,3-dipolar cycloaddition reactions. For example, the reaction of azomethine ylides with appropriate dipolarophiles, catalyzed by systems derived from chiral pyrrolidines, can lead to highly substituted pyrrolidine rings with multiple stereocenters. sci-hub.senih.gov These cycloadducts can then be further manipulated to generate even more complex heterocyclic systems. For instance, the synthesis of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives has been achieved through a one-pot three-component 1,3-dipolar cycloaddition reaction with a high degree of stereoselectivity. researchgate.net

Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have also been employed to construct functionalized pyrrolidines. mdpi.com These advanced synthetic methods, which often utilize ligands derived from chiral amines, enable the efficient assembly of complex heterocyclic architectures from simple starting materials.

Construction of Quaternary Stereocenters

The creation of quaternary stereocenters, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. Chiral pyrrolidine derivatives, including those related to (R)-2-(2-bromophenyl)pyrrolidine, have played a crucial role in developing methodologies to address this challenge. nih.gov

Organocatalytic approaches have been particularly successful. For example, the direct asymmetric α-amination of aldehydes, catalyzed by proline-derived tetrazoles, has been used to construct quaternary stereocenters in the synthesis of biologically active molecules. acs.org This strategy was a key step in the total synthesis of the cell adhesion inhibitor BIRT-377. acs.org

Furthermore, [3+2] cycloaddition reactions catalyzed by copper(II) complexes with chiral ligands have been shown to be effective in constructing spiro-pyrrolidines with two quaternary centers, one of which is a spirocenter. sci-hub.se The reaction proceeds with high diastereoselectivity, demonstrating the ability of the chiral catalyst to control the formation of these sterically demanding centers. sci-hub.se These methods provide access to novel, three-dimensional molecular scaffolds that are of great interest in medicinal chemistry and materials science. nih.gov

Derivatization and Further Synthetic Transformations

Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are particularly effective for this purpose. This reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a wide range of boronic acids or esters.

For instance, the core structure can be coupled with various aryl or heteroaryl boronic acids. This strategy leads to the synthesis of N-aryl furan-2-carboxamide analogues, demonstrating the utility of the bromo-substituent in building molecular complexity. mdpi.com The general scheme for such a transformation involves the reaction of the bromophenyl-containing pyrrolidine (B122466) derivative with a suitable boronic acid in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Bromophenyl-Containing Scaffolds This table is illustrative of the type of functionalization possible on a bromophenyl moiety, as seen in related structures.

| Aryl Boronic Acid | Catalyst | Base | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(biphenyl-4-yl)furan-2-carboxamide | 75% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 83% |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(3'-fluorobiphenyl-4-yl)furan-2-carboxamide | 62% |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide | 55% |

Data derived from studies on analogous N-(4-bromophenyl)furan-2-carboxamide systems. mdpi.com

This functionalization pathway is significant for creating libraries of compounds with varied electronic and steric properties on the phenyl ring, which is often crucial for modulating biological activity.

Transformations at the Pyrrolidine Nitrogen and Ring Carbons

The pyrrolidine ring itself offers multiple points for modification, primarily at the secondary amine (nitrogen) and, through various strategies, at the ring's carbon atoms.

The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes acylation reactions to form carboxamide derivatives. This is a common and straightforward method for derivatization. The reaction typically involves treating the pyrrolidine with an activated carboxylic acid, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.

A general procedure involves synthesizing a pyrrolidine-2-carbonyl chloride from the corresponding carboxylic acid, which is then reacted with various substituted aromatic amines to yield the desired N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives. This approach has been used to synthesize a wide array of compounds for biological screening. plos.org For example, a series of N-(substituted phenyl) pyrrolidine-2-carboxamides were prepared and evaluated for anticonvulsant activity. Similarly, novel sulphonamide pyrolidine carboxamide derivatives have been synthesized and tested for antiplasmodial and antioxidant activities. plos.orgnih.gov

Table 2: Synthesis of Pyrrolidine Carboxamide Derivatives This table presents examples of carboxamide synthesis from related pyrrolidine structures.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| Pyrrolidine-2-carbonyl chloride | Substituted anilines | Acylation | N-(substituted phenyl) pyrrolidine-2-carboxamides |

| (S)-pyrrolidine-2-carboxamide | L-pyroglutamic acid | Amide coupling | Protirelin mdpi.com |

| 1-Tosylpyrrolidine-2-carboxylic acid | L-alanine anilides | Amide coupling | Sulphonamide pyrolidine carboxamides nih.gov |

| Pyrrolidine-2-carboxylic acid | Substituted amines | Amidation | N-(2′-nitrophenyl)pyrrolidine-2-carboxamides researchgate.net |

Ring-Closing Metathesis (RCM) is a powerful reaction for constructing unsaturated rings and is applicable to derivatives of (r)-2-(2-bromophenyl)pyrrolidine. wikipedia.org To utilize RCM, the pyrrolidine scaffold must first be functionalized with two terminal alkene chains. This is typically achieved by N-alkylation of the pyrrolidine nitrogen with two separate alkenyl halides.

Once the di-alkenyl substrate is formed, exposure to a ruthenium-based catalyst (e.g., Grubbs' catalyst) initiates the metathesis cascade. organic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a new cyclic alkene and releasing ethylene (B1197577) as a volatile byproduct, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org This strategy can be used to synthesize bicyclic structures where a new ring is fused to the original pyrrolidine. The size of the newly formed ring (commonly 5- to 7-membered) can be controlled by the length of the tethered alkene chains. wikipedia.org RCM is valued for its high functional group tolerance and its ability to create previously hard-to-access molecular frameworks. organic-chemistry.org

Elaboration to Polycyclic Scaffolds

The (r)-2-(2-bromophenyl)pyrrolidine core is an excellent starting point for the synthesis of complex, sp³-rich polycyclic scaffolds. Such structures are of great interest in medicinal chemistry as they allow for the exploration of new areas of chemical space beyond traditional flat, aromatic compounds. whiterose.ac.uk

A unified approach can be employed where the initial arylated amine undergoes subsequent cyclization reactions to yield diverse polycyclic systems. whiterose.ac.uk For example, after functionalization of the pyrrolidine nitrogen, intramolecular reactions can be triggered to form new rings. One such strategy involves an amine-directed C-H arylation followed by a cyclization that "stitches" the two parts of the molecule together. whiterose.ac.uk

Further elaboration can involve reactions like the Bischler-Napieralski cyclization or intramolecular SNAr reactions, depending on the functional groups installed during earlier derivatization steps. These methods can transform the relatively simple starting material into complex, bridged, or fused ring systems, including novel benzazepinones or tetrahydroquinoxalines. whiterose.ac.uknih.gov This strategic elaboration allows for the generation of diverse molecular scaffolds from a common intermediate, which is a highly efficient approach in modern drug discovery. whiterose.ac.uk

Conclusion and Future Research Directions

Emerging Methodologies in Chiral Pyrrolidine (B122466) Synthesis

The synthesis of enantiopure pyrrolidines remains a central theme in organic chemistry, driven by their prevalence in bioactive molecules and as chiral ligands. nih.govresearchgate.net While classical methods often start from chiral precursors like proline and 4-hydroxyproline, recent efforts have focused on developing more convergent and atom-economical strategies. mdpi.com

Emerging trends are moving beyond these traditional starting materials to de novo synthesis methodologies that offer greater flexibility and access to a wider range of substitution patterns. Key advancements include:

Asymmetric Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a powerful method for constructing the pyrrolidine core. tandfonline.com Recent strategies have employed multicomponent reactions, combining aldehydes, amines, and olefins under catalytic conditions to generate highly substituted pyrrolidines with excellent diastereoselectivity. tandfonline.com

Catalyst-Tuned Regio- and Enantioselective Reactions: Modern catalysis offers novel pathways to chiral pyrrolidines. For instance, highly efficient regio- and enantioselective hydroalkylation of 3-pyrrolines can be achieved, where the choice of a Cobalt or Nickel catalyst dictates the position of alkylation (C2 or C3). organic-chemistry.org This allows for programmed access to different constitutional isomers from a common precursor.

Biocatalytic and C-H Functionalization Approaches: In a significant leap towards green and efficient synthesis, enzymatic platforms are being developed for chiral pyrrolidine construction. nih.gov Directed evolution of cytochrome P411 enzymes has enabled intramolecular C(sp³)–H amination of simple azide (B81097) precursors, forging the N-heterocycle with high enantioselectivity (up to 99:1 er). nih.gov This method bypasses the need for pre-functionalized substrates, a common requirement in many traditional synthetic routes. nih.gov

| Methodology | Key Features | Catalyst/Reagent Example | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Multicomponent reaction for polysubstituted pyrrolidines. | DABCO or Cs₂CO₃ | Diastereoselective | tandfonline.com |

| Catalyst-Tuned Hydroalkylation | Regiodivergent synthesis from 3-pyrrolines. | Co or Ni catalysts with chiral BOX ligands | High regio- and enantioselectivity | organic-chemistry.org |

| Biocatalytic C-H Amination | Intramolecular nitrene insertion into C(sp³)–H bonds. | Engineered Cytochrome P411 variant (P411-PYS-5149) | Up to 74% yield, 99:1 er | nih.gov |

Potential for Novel Catalyst Design

The (r)-2-(2-bromophenyl)pyrrolidine scaffold is an exemplary platform for developing novel chiral ligands and organocatalysts. The R-configuration at the C2 position provides a robust chiral environment, while the 2-bromophenyl group serves as a versatile anchor for introducing additional coordinating groups through well-established cross-coupling chemistry.

The future of catalyst design based on this scaffold lies in the creation of sophisticated, multifunctional ligands that can orchestrate complex transformations with high precision.

Bidentate and Pincer Ligands: The ortho-bromo substituent is ideally positioned for elaboration into bidentate (P,N), (N,N), or (N,S) ligands or even tridentate pincer-type ligands. A straightforward synthetic strategy involves a diastereoselective allylation, followed by a cyclization promoted by a hydrozirconation/iodination sequence to form the 2-substituted pyrrolidine. researchgate.net Subsequent functionalization, for example by reaction with phosphines or thiols, can generate a library of ligands. These ligands have shown promise in asymmetric allylic substitutions, achieving moderate to good enantioselectivities. researchgate.net

Hybrid and Supramolecular Catalysts: There is growing interest in hybrid catalysts where a chiral organic molecule is anchored to a larger entity like a polymer, nanoparticle, or protein. mdpi.commdpi.com The (r)-2-(2-bromophenyl)pyrrolidine unit could be incorporated into such systems. For example, its derivatives could be immobilized on magnetic nanoparticles, creating a recyclable catalyst for reactions like the A³ coupling to form propargylamines. nih.gov

Atropisomeric Ligands: The steric bulk and defined geometry of the pyrrolidine scaffold can be harnessed to control axial chirality. Gold(I) complexes bearing chiral pyrrolidinyl-substituted biaryl phosphine (B1218219) ligands have been developed for atroposelective cyclization reactions. nih.gov Future designs could leverage the (r)-2-(2-bromophenyl)pyrrolidine core to build novel biaryl ligands for the synthesis of axially chiral compounds, a rapidly growing area in asymmetric catalysis. snnu.edu.cn

| Catalyst/Ligand Type | Derived from Scaffold | Target Reaction | Key Feature | Reference |

|---|---|---|---|---|

| P,N-Ligands | 2-Aryl-pyrrolidine | Asymmetric Allylic Substitution | Flexibility in incorporating arylic or ferrocenic units. | researchgate.net |

| Salan-type Ligands | (R,R)-2,2'-Bispyrrolidine | Asymmetric Aryl Transfer to Aldehydes | Effective for creating chiral diarylmethanols. | mdpi.com |

| Pyrrolidinyl Gold(I) Complexes | Pyrrolidinylbiphenyl Phosphines | Atroposelective Cyclization | Chiral pocket recognizes aromatic groups to direct stereochemistry. | nih.gov |

| Hybrid Metal Catalysts | Pyrrolidine on solid support | Sonogashira Cross-Coupling | High activity and recyclability. | mdpi.com |

Advancements in Mechanistic and Computational Understanding

Parallel to the development of new synthetic methods and catalysts, significant progress is being made in understanding the underlying mechanisms that govern their reactivity and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways and rationalizing the origins of enantioselectivity.

Future research will likely see an integration of computational modeling with experimental work from the very beginning of catalyst design.

Transition State Modeling: For catalysts derived from the (r)-2-(2-bromophenyl)pyrrolidine scaffold, DFT calculations can model the transition states of the catalyzed reactions. This allows for a detailed analysis of the non-covalent interactions within the chiral pocket of the catalyst that differentiate the energies of the pathways leading to the major and minor enantiomers. nih.gov For example, in gold-catalyzed atroposelective cyclizations, DFT and NEST (Native Environment Steering Tool) analyses have been used to map the chiral binding pocket and identify the key interactions responsible for stereodifferentiation. nih.gov

Predictive Catalyst Design: The ultimate goal is to move from rationalizing existing results to predicting the best catalyst structure for a desired transformation. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools in this domain. arxiv.org An AI-driven workflow could integrate data from the vast literature on pyrrolidine-based catalysts, use this information to build predictive models, and then employ optimization algorithms like Bayesian optimization to suggest novel catalyst structures with enhanced performance. arxiv.org This approach promises to accelerate the discovery and optimization of catalysts derived from scaffolds like (r)-2-(2-bromophenyl)pyrrolidine.

Understanding Reaction Dynamics: Beyond static transition state models, computational studies are beginning to explore the dynamic effects in catalysis. Molecular dynamics simulations can provide insights into the conformational flexibility of ligands and catalyst-substrate complexes, which can be crucial for understanding enantioselectivity, particularly in systems with deceptively high flexibility. nih.gov

This synergistic approach, combining innovative synthesis, rational catalyst design, and powerful computational analysis, will continue to drive progress in the field, unlocking new applications for chiral pyrrolidines and the sophisticated catalysts derived from them.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.